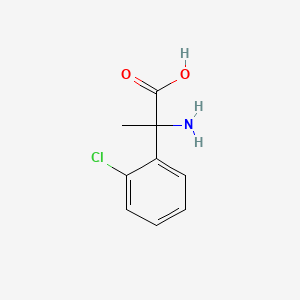

2-amino-2-(2-chlorophenyl)propanoic Acid

説明

Contextualization within the Landscape of alpha,alpha-Disubstituted Amino Acid Chemistry

2-amino-2-(2-chlorophenyl)propanoic acid is classified as an α,α-disubstituted amino acid. This class of compounds is distinguished from the canonical proteinogenic amino acids by the replacement of the hydrogen atom at the α-carbon with an additional substituent—in this case, a methyl group. nih.govjst.go.jp This seemingly subtle structural modification imparts significant and desirable properties. The introduction of a second substituent at the α-carbon introduces steric hindrance that restricts the conformational freedom of the molecule. nih.govjst.go.jp This rigidity is a key feature, as it can be used to influence the secondary structures (e.g., helices or extended conformations) of peptides into which these amino acids are incorporated. nih.govjst.go.jp

Furthermore, α,α-disubstituted amino acids are known for their enhanced metabolic stability and resistance to racemization. acs.orgrsc.org The absence of an enolizable proton at the α-carbon makes them configurationally stable, a crucial attribute during peptide synthesis. rsc.org Consequently, these non-natural amino acids have become invaluable tools in the design of novel peptides and peptidomimetics with improved biological properties. acs.org The development of efficient synthetic methods, including catalytic asymmetric approaches like the Strecker reaction, Mannich-type reactions, and various alkylation techniques, has made a wide variety of these chiral building blocks accessible for research. acs.orgrsc.orgnih.govnih.gov

Significance as a Chloro-Substituted Phenylalanine Analogous Scaffold in Advanced Organic Synthesis

The structure of this compound can also be viewed as an analog of the natural amino acid phenylalanine, where a chlorine atom is substituted onto the phenyl ring and a methyl group is added to the α-carbon. Halogenated phenylalanine analogs, including chloro-substituted variants, are widely used in chemical biology and medicinal chemistry. researcher.lifenih.gov The introduction of a chlorine atom onto the aromatic ring alters the molecule's steric and electronic properties, which can be leveraged to probe and modulate interactions with biological targets. nih.govnih.gov

As a synthetic building block, this compound offers a unique scaffold for constructing more complex molecules. The presence of the amino acid functionality allows for its incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. nih.gov The chloro-substituted aryl group provides a site for further chemical modification through cross-coupling reactions, enabling the introduction of additional functional groups. nih.gov The combination of the α,α-disubstitution and the aryl halogenation makes this compound a versatile tool for creating structurally constrained peptides and other bioactive compounds with potentially novel functions. rsc.org

Overview of Current Academic Research Trajectories for Aryl-Substituted Amino Acids

The study of this compound is situated within the broader and highly active research area of aryl-substituted amino acids. These compounds are pivotal in the development of peptidomimetics designed to overcome the limitations of natural peptides, such as poor stability and low oral bioavailability. rsc.org Current research endeavors focus on several key themes.

One major trajectory is the development of novel synthetic methodologies to access structurally diverse and enantiomerically pure aryl-amino acids. mdpi.com This includes advancements in catalytic processes that allow for precise control over stereochemistry. acs.org Another significant area of research involves incorporating these unnatural amino acids into peptides to study their influence on conformation, stability, and biological activity. rsc.org Scientists are exploring how aryl substituents can be used to enforce specific secondary structures or to create new binding interfaces. researcher.life

Beyond peptide science, aryl-substituted amino acids are being investigated for a range of other applications. They serve as essential synthons for nitrogen-containing heterocyclic compounds, many of which possess significant biological activities. mdpi.com There is also growing interest in their use as organocatalysts and as building blocks for functional materials. mdpi.com The exploration of these molecules, including specific examples like this compound, continues to expand the toolkit available to chemists for creating molecules with tailored properties for applications in medicine, biology, and materials science. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASPGTOXCQXNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations of 2 Amino 2 2 Chlorophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Approaches)

Non-Linear Optical (NLO) Properties Prediction

Without dedicated computational studies, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy. Therefore, this article cannot be generated as per the user's detailed instructions due to the lack of available research data.

Advanced Reaction Chemistry and Mechanistic Studies

Reactivity of the Amino and Carboxylic Acid Functionalities

The chemical behavior of 2-amino-2-(2-chlorophenyl)propanoic acid is primarily dictated by its amino and carboxylic acid moieties. As with other α-amino acids, these groups can undergo a variety of characteristic reactions. The amino group, with its lone pair of electrons, acts as a nucleophile, while the carboxylic acid group can serve as an electrophile at the carbonyl carbon and as a proton donor.

However, the reactivity is significantly modulated by the α,α-disubstitution. The steric hindrance imposed by the methyl and ortho-chlorophenyl groups at the α-carbon can impede reactions that require nucleophilic attack at this center. The primary reactions involve the functional groups themselves:

Amino Group Reactions: The amino group can participate in acylation, alkylation, and Schiff base formation. Its nucleophilicity is influenced by the electronic effects of the adjacent aromatic ring.

Carboxylic Acid Reactions: This group readily undergoes reactions such as esterification and amidation. For instance, reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. High-valent transition metal halides have been shown to react with α-amino acids to form coordination complexes or activate the ester O-R bond in their ester derivatives. rsc.org

The simultaneous presence of both acidic (COOH) and basic (NH2) groups allows for the formation of zwitterions, which influences the compound's physical properties and reactivity in different pH environments.

Influence of the ortho-Chlorophenyl Group on Reaction Pathways

The ortho-chlorophenyl substituent at the α-carbon is a critical determinant of the molecule's reactivity, exerting both steric and electronic effects.

Steric Effects: The placement of the bulky chlorine atom at the ortho position creates significant steric hindrance around the α-carbon. libretexts.org This steric congestion directly impacts reaction pathways by:

Shielding the Reaction Center: The bulkiness of the ortho-chlorophenyl group can physically block or slow the approach of reagents to the amino and carboxylic acid functionalities.

Influencing Conformational Preferences: It restricts the rotation around the Cα-C(aryl) bond, favoring specific conformations that may be more or less reactive.

This combination of steric and electronic factors can lead to unique selectivity in reactions compared to amino acids with less hindered or different electronic substituents.

Stereochemical Outcomes and Racemization Mechanisms

The α-carbon of this compound is a stereocenter, making stereochemistry a central aspect of its chemistry. The racemization, or the conversion of one enantiomer into an equal mixture of both, is a key process that impacts its enantiomeric purity. The mechanism typically involves the formation of a planar, achiral intermediate. creation.com

The racemization of aromatic amino acids is often faster than that of their aliphatic counterparts because the aromatic ring can stabilize the key carbanion intermediate through resonance. mdpi.com This process can be catalyzed by either acid or base. creation.com The general mechanism involves the removal of the α-proton (the one on the α-carbon, which is not present in this α,α-disubstituted acid; therefore, racemization must proceed via the functional groups) or, more commonly, through intermediates involving the amino and carboxyl groups. creation.comsciencemadness.org

Inversion Processes via Unstable Intermediates

Racemization at a single stereocenter proceeds through a mechanism that allows for the inversion of stereochemistry. This is achieved via the formation of a transient, unstable intermediate that is planar and therefore achiral. For amino acids, this often involves the formation of an imine or a resonance-stabilized carbanion. mdpi.comcreation.com

In the presence of an aldehyde and an acid like acetic acid, an amino acid can form an imine. Protonation of the imine is followed by the abstraction of the α-proton by a base (e.g., acetate (B1210297) anion), leading to a planar intermediate. creation.com Reprotonation can then occur from either face of this planar structure, leading to a racemic mixture. creation.com While this compound lacks an α-proton, racemization can still occur under certain conditions through mechanisms involving the formation of diketopiperazine-like intermediates in peptides or other complex pathways. nih.gov The essential feature is the temporary loss of chirality at the α-center, allowing for stereochemical inversion.

Factors Influencing Enantiomeric Purity

Maintaining the enantiomeric purity of α,α-disubstituted amino acids during synthesis and subsequent reactions is a significant challenge, primarily due to the steric crowding around the quaternary stereocenter. researchgate.net Several factors are critical for controlling the stereochemical outcome.

| Factor | Description | Impact on Enantiomeric Purity |

| Chiral Catalyst | A catalyst with a specific chirality creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | High enantiomeric excess (ee) can be achieved. Maruoka catalysts are effective in phase-transfer catalysis for this purpose. sigmaaldrich.com |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, affecting stereoselectivity. | Optimal solvent choice can significantly enhance enantioselectivity. |

| Temperature | Lower reaction temperatures often increase the energy difference between diastereomeric transition states, leading to higher enantioselectivity. | Generally, lower temperatures favor higher enantiomeric purity. |

| Protecting Groups | The nature of protecting groups on the amino or carboxyl functions can influence the steric and electronic environment of the reaction center. | Bulky protecting groups can enhance facial selectivity during bond formation. |

| Base/Additives | The choice of base and the presence of additives (e.g., crown ethers) can affect ion-pairing and the reactivity of intermediates in catalytic cycles. organic-chemistry.org | Can be crucial for achieving high yield and enantioselectivity in phase-transfer catalyzed reactions. |

This table is interactive and based on principles of asymmetric synthesis.

Catalytic Mechanisms in Amino Acid Transformations

Catalytic asymmetric synthesis is the most effective strategy for producing enantioenriched α,α-disubstituted amino acids. researchgate.netmdpi.com Chiral phase-transfer catalysis, particularly using C2-symmetric binaphthyl-based ammonium (B1175870) salts known as Maruoka catalysts, has proven exceptionally effective. sigmaaldrich.comorganic-chemistry.org

The general mechanism for the asymmetric alkylation of a glycine (B1666218) derivative to form a compound like this compound is as follows:

Enolate Formation: In a biphasic system (e.g., toluene (B28343) and aqueous NaOH), a base deprotonates the glycine imine (Schiff base) substrate in the aqueous phase to form an enolate. sigmaaldrich.com

Ion Pair Exchange: The chiral quaternary ammonium catalyst (QX⁻) exchanges its counterion (X⁻) for the enolate anion (E⁻), forming a chiral ion pair [QE⁻].

Phase Transfer: This lipophilic ion pair is extracted into the organic phase.

Asymmetric Alkylation: Within the chiral environment of the ion pair, the enolate reacts with an electrophile (e.g., an alkyl halide). The bulky, well-defined structure of the catalyst shields one face of the planar enolate, forcing the electrophile to approach from the less hindered face. This step dictates the stereochemistry of the newly formed quaternary carbon center.

Catalyst Regeneration: After the reaction, the product is released, and the catalyst [Q*X⁻] is regenerated and returns to the aqueous phase to begin another cycle.

This catalytic cycle allows for the use of small amounts of the chiral catalyst to generate large quantities of the enantioenriched product with high enantioselectivity. sigmaaldrich.comorganic-chemistry.org

Derivatives and Analogues in Contemporary Research

Investigation of alpha,alpha-Disubstituted Amino Acid Analogues

Alpha,alpha-disubstituted amino acids (α,α-AAs) are characterized by the presence of two side chains on the alpha-carbon, a feature that imparts significant conformational constraints. researchgate.netnih.gov This steric hindrance makes their synthesis challenging but also confers properties such as resistance to proteolytic degradation and the ability to induce specific secondary structures in peptides. researchgate.netnih.gov Research in this area focuses on creating sterically hindered and polyfunctional analogues. nih.gov

Methods for synthesizing these complex amino acids often involve the alkylation of precursors like ethyl nitroacetate. nih.gov The resulting doubly C-alkylated product can then undergo selective reduction of the nitro group to yield the corresponding amino ester. nih.gov Subsequent saponification and protection, for instance with the fluorenylmethyloxycarbonyl (Fmoc) group, prepares the analogue for incorporation into peptide chains. nih.gov The incorporation of highly sterically hindered residues like C(alpha,alpha)-dibenzylglycine (Dbg) into peptides has been achieved using solid-phase synthesis, although it presents challenges for further peptide chain extension. nih.gov Overcoming these challenges often requires specialized coupling reagents, such as preformed amino acid symmetrical anhydrides, to achieve high yields. nih.gov

Phenylalanine-Derived Analogues with Varied Halogen Substitution Patterns

The introduction of halogen atoms onto the phenyl ring of phenylalanine analogues is a key strategy for modulating their physicochemical properties, including lipophilicity and electronic character, which can significantly influence biological activity. mdpi.com Halogenation can impact protein-ligand binding, membrane permeability, and metabolic stability. mdpi.comnih.gov

Research has shown that the position and size of the halogen substituent on the phenylalanine ring can affect interactions with biological targets. For instance, studies on the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, have revealed that the binding affinity of halogenated phenylalanines is influenced by the halogen's size and position. nih.gov Larger halogens at the 2-position of the phenyl ring, such as iodine, can enhance affinity for LAT1 without significantly altering interactions with the related transporter LAT2. nih.gov This differential affinity is attributed to interactions with a hydrophobic subpocket in the transporter. nih.gov Halogenation has also been employed as a tool to study the forces driving amyloid formation, a process implicated in neurodegenerative diseases. nih.gov By systematically replacing phenylalanine with fluorinated and iodinated analogues in amyloidogenic peptide fragments, researchers can modulate hydrophobic and aromatic interactions to gain insights into the self-assembly process. nih.gov

Table 1: Impact of Halogen Substitution on LAT1/LAT2 Inhibition

| Halogen Position | Halogen Size Effect on LAT1 Inhibition | Halogen Size Effect on LAT2 Inhibition |

|---|---|---|

| Position 2 | Inhibition increases with halogen size | No significant influence |

| Position 3 | Inhibition increases with halogen size | Inhibition increases with halogen size |

Data derived from studies on halogenated phenylalanine interactions with L-type amino acid transporters. nih.gov

Propanoic Acid Scaffold Modifications and Related Esters

Modifications to the propanoic acid backbone and the synthesis of related esters represent a significant area of research for creating derivatives with diverse properties. Esterification of the carboxylic acid group is a common strategy to enhance properties like membrane permeability. mdpi.com For example, modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters have been shown to increase skin permeability. mdpi.com

The synthesis of these derivatives can involve multi-step processes. ontosight.ai A typical route might include the formation of the propanoic acid backbone, introduction of an ester group, and subsequent modifications with other functional groups, such as amino and hydrazinylidene moieties. ontosight.ai The resulting complex structures can be characterized using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai These structural modifications can lead to a range of potential biological activities, which are often explored through further experimental studies. ontosight.ai

Incorporation into Complex Molecular Architectures and Conjugates

The unique structural features of 2-amino-2-(2-chlorophenyl)propanoic acid and its analogues, particularly α,α-disubstituted derivatives, make them valuable building blocks for constructing complex molecules and peptide conjugates. nih.govmasterorganicchemistry.com The incorporation of these non-proteinogenic amino acids can introduce conformational constraints, enhance stability against enzymatic degradation, and introduce novel functionalities. nih.govnih.gov

Solid-phase peptide synthesis (SPPS) is a common technique used to incorporate these amino acids into peptide chains. nih.govnih.gov However, the steric hindrance of α,α-disubstituted amino acids can make subsequent coupling steps difficult. nih.gov Specialized coupling reagents and protocols, such as the use of amino acid fluorides or reagents like HATU and HCTU, are often employed to overcome these synthetic challenges. nih.govnih.gov The resulting peptides and conjugates can be used to study protein-protein interactions, develop enzyme inhibitors, or create novel biomaterials. nih.gov

Heterocyclic Ring Incorporations (e.g., Thiazole (B1198619), Quinoline Derivatives)

The fusion or attachment of heterocyclic rings, such as thiazole or quinoline, to the amino acid scaffold is a widely used strategy in medicinal chemistry to generate structurally diverse compounds with a broad spectrum of biological activities. nih.govrdd.edu.iq Heterocyclic moieties are prevalent in many pharmacologically active compounds. nih.gov

The synthesis of these derivatives often involves using the parent amino acid as a starting material to build the heterocyclic system. rdd.edu.iq For instance, thiazole derivatives can be synthesized through methods like the Hantzsch thiazole synthesis, where a thioureido acid derived from the amino acid reacts with an α-haloketone. nih.gov Similarly, quinazoline (B50416) derivatives can be prepared from amino acid precursors through a series of condensation and cyclization reactions. nih.gov These synthetic efforts have led to the development of compounds with potential applications as anticancer, antibacterial, and antifungal agents. researchgate.netmdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Amino Acids

| Heterocyclic Ring | Synthetic Precursor | Potential Biological Activity |

|---|---|---|

| Thiazole | Thioureido acid | Antibacterial, Antifungal, Anticancer |

| Quinazolinone | 3-Aminoquinazolinone | Varied biological activities |

| Pyrazole | Amino acid hydrazide | Antimicrobial |

| Pyridazine | Amino acid hydrazide | Antimicrobial |

This table provides a general overview of synthetic strategies and potential applications. rdd.edu.iqnih.govnih.govmdpi.com

Exploration of Phosphonate (B1237965) and Other Functionally Rich Analogues

Phosphonate analogues of amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety, are of significant interest due to their structural similarity to natural amino acids and their potential to act as enzyme inhibitors or antagonists of amino acid receptors. nih.gov The phosphonate group is a non-hydrolyzable mimic of the phosphate (B84403) group, making these compounds valuable tools in biological studies. frontiersin.org

The synthesis of α-aminophosphonates can be achieved through multicomponent reactions like the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a phosphite. nih.govchemjournal.kz This method allows for the creation of a diverse library of α-aminophosphonate derivatives. nih.gov Research in this area has led to the development of compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.com For example, certain α-aminophosphonate derivatives have shown significant cytotoxic effects against various cancer cell lines. mdpi.com

Noncanonical Amino Acid (ncAA) Design and Application in Protein Science

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, a technique known as genetic code expansion, has emerged as a powerful tool for protein engineering and for studying protein structure and function. nih.govnih.gov This technology allows for the introduction of novel chemical functionalities into proteins, enabling a level of control that is not possible with the 20 canonical amino acids alone. nih.govaddgene.org

Genetic code expansion relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and a unique codon, typically a stop codon like UAG (amber). addgene.orgresearchgate.net This system allows the ncAA to be incorporated into a growing polypeptide chain at a specific site designated by the unique codon. researchgate.net Halogenated amino acids, including those with a chlorophenyl group, are among the ncAAs that have been successfully incorporated into proteins in various organisms, from E. coli to mammalian cells. nih.govacs.org This technology opens up possibilities for creating proteins with enhanced stability, novel catalytic activities, or the ability to be selectively labeled for imaging studies. youtube.com

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Enantioseparation Techniques

As "2-amino-2-(2-chlorophenyl)propanoic acid" possesses a chiral center at the α-carbon, separating its enantiomers is critical for stereospecific studies. Chromatographic techniques utilizing chiral stationary phases (CSPs) are the most effective methods for resolving these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation and purity assessment of α,α-disubstituted amino acids. The direct separation of enantiomers is typically achieved using columns packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® series), are widely used and have demonstrated high efficacy in resolving racemic mixtures of α-amino acids and their derivatives. researchgate.netyakhak.orghplc.eu

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. For α-aryl amino acids, other successful CSPs include macrocyclic glycopeptides (e.g., teicoplanin-based Chirobiotic T) and crown ethers (e.g., CROWNPAK® CR(+)). chiraltech.comsigmaaldrich.comresearchgate.net

Method development for the chiral separation of "this compound" would involve screening various CSPs and optimizing the mobile phase composition. Mobile phases in normal-phase mode often consist of hexane (B92381) with an alcohol modifier like isopropanol (B130326) or ethanol, while reversed-phase separations typically use aqueous buffers with acetonitrile (B52724) or methanol (B129727). yakhak.org The addition of small amounts of acidic or basic modifiers can significantly improve peak shape and resolution.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Composition | Detection Method | Key Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol/Trifluoroacetic Acid | UV (e.g., 220 nm) | Hydrogen bonding, π-π interactions, steric hindrance |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Water/Methanol with Ammonium (B1175870) Acetate (B1210297) buffer | UV, Mass Spectrometry (MS) | Ionic interactions, hydrogen bonding, inclusion complexation |

| Crown Ether-based | Aqueous Perchloric Acid/Acetonitrile | UV, Fluorescence | Host-guest complexation with the primary amine group |

Gas Chromatography (GC) offers high resolution and sensitivity for chiral analysis but requires the analyte to be volatile and thermally stable. Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.comthermofisher.com This process involves converting the polar amino and carboxyl functional groups into less polar, more volatile moieties. A common two-step derivatization procedure includes:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or propyl ester) by reacting with an alcohol in the presence of an acid catalyst. mdpi.comresearchgate.net

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a stable, volatile derivative. thermofisher.commdpi.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Chirasil-Val, a polysiloxane functionalized with L-valine-tert-butylamide, is a widely used and effective CSP for the enantioseparation of derivatized amino acids. researchgate.netnih.gov The separation is based on the differential interactions (e.g., hydrogen bonding and dipole-dipole interactions) between the derivatized enantiomers and the chiral selector. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural confirmation. nih.gov

| Derivatization Step | Reagent Example | Purpose |

|---|---|---|

| Esterification | Methanolic HCl | Converts -COOH to a volatile ester (-COOCH₃) |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Converts -NH₂ to a stable, volatile amide |

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of "this compound." Each method provides unique information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns determined by their relative positions. The methyl group protons would resonate in the upfield region (around δ 1.5-2.0 ppm) as a singlet, since there are no adjacent protons to cause splitting. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are exchangeable and may appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. It would display nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would have the most downfield chemical shift (δ > 170 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, and the quaternary α-carbon would appear further upfield, followed by the methyl carbon.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| -CH₃ | ~1.7 (singlet) | ~25 |

| Aromatic -CH | 7.2 - 7.6 (multiplets) | 127 - 135 |

| Quaternary α-C | - | ~60 |

| Aromatic C-Cl | - | ~133 |

| Aromatic C-Cα | - | ~140 |

| -COOH | Broad singlet | ~175 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. nih.govnih.gov The analysis of these spectra allows for the identification of characteristic bonds and functional groups, confirming the compound's identity.

The IR spectrum of "this compound" would exhibit several key absorption bands. As an amino acid, it likely exists in a zwitterionic form in the solid state.

N-H stretching: A broad band in the 3000-2500 cm⁻¹ region, characteristic of the -NH₃⁺ group.

C=O stretching: A strong absorption around 1600-1580 cm⁻¹ from the carboxylate group (-COO⁻).

N-H bending: A band around 1550-1500 cm⁻¹ for the asymmetric bending of the -NH₃⁺ group.

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹, indicating the presence of the chloro-substituent.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. The symmetric stretching of the carboxylate group (~1400 cm⁻¹) is also typically strong in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 3000 - 2500 (broad) | Weak | Amino Group |

| C=O Stretch (-COO⁻) | ~1600 (strong) | Medium | Carboxylate Group |

| N-H Bend (-NH₃⁺) | ~1520 (medium) | Weak | Amino Group |

| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | Strong | Chlorophenyl Ring |

| C-Cl Stretch | 800 - 600 (medium) | Medium | Chlorophenyl Ring |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For "this compound" (molecular weight: 199.63 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+).

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Common fragmentation pathways for α-amino acids include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or the entire COOH group (45 Da), leading to a prominent fragment ion [M-COOH]⁺. nih.govresearchgate.net For the target compound, this would result in a fragment at m/z ≈ 154.

Loss of the side chain: Cleavage of the bond between the α-carbon and the chlorophenyl ring.

Cleavage of the aromatic ring: Fragmentation of the chlorophenyl group itself.

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope, resulting in an M+2 peak.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 199/201 | [M]⁺ (Molecular Ion) | Initial Ionization |

| 154/156 | [M - COOH]⁺ | Loss of carboxyl group |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the Cα-aryl bond |

| 88 | [C₄H₈NO₂]⁺ | Loss of the chlorophenyl group |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within this compound. The absorption of UV or visible radiation by the molecule corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uklibretexts.org The chromophores present in the molecule—the 2-chlorophenyl group and the carboxylic acid group—are responsible for its characteristic UV-Vis spectrum.

The primary electronic transitions observed for this compound are π → π* and n → π. elte.hu The 2-chlorophenyl ring contains π electrons that can be excited to anti-bonding π orbitals, resulting in strong absorption bands. The carboxylic acid and amino groups contain non-bonding electrons (n electrons) which can be promoted to anti-bonding π* orbitals.

Specifically, the aromatic π system of the chlorophenyl ring gives rise to intense π → π* transitions. elte.hu The carboxylic acid group also contributes to the electronic spectrum, primarily through a weaker n → π* transition associated with the carbonyl moiety. masterorganicchemistry.com The presence of the amino group, an auxochrome, attached to the chiral center can influence the absorption maxima and molar absorptivity. The polarity of the solvent used for analysis can also affect the positions of these absorption bands; n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may experience a bathochromic (red) shift. shu.ac.uk

Table 1: Typical Electronic Transitions for Chromophores in this compound

| Chromophore | Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Phenyl Ring | π → π* | ~200-280 | 1,000 - 10,000 |

Note: The values presented are typical for the given chromophores and may vary for the specific molecule of this compound based on its exact substitution and solvent environment.

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid state. mdpi.com This powerful technique provides detailed information about bond lengths, bond angles, and the absolute configuration of the chiral center, which is crucial for understanding its chemical behavior and potential biological interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

Single-Crystal X-ray Diffraction of Enantiomers and Quasiracemates

As this compound is a chiral molecule, existing as (R) and (S) enantiomers, single-crystal X-ray diffraction is indispensable for determining its absolute stereochemistry. nih.gov By analyzing the diffraction data from a crystal grown from a single enantiomer, the absolute configuration can be unambiguously assigned.

Hydrogen Bonding and Crystal Packing Analysis

The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonds. mdpi.com The amino acid moiety, with its carboxylic acid (proton donor and acceptor) and amino group (proton donor), is capable of forming a robust network of hydrogen bonds. researchgate.net

The primary hydrogen bonding interactions expected are strong N-H···O and O-H···O bonds. In the crystalline state, amino acids typically exist as zwitterions, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). This zwitterionic form facilitates the formation of an extensive three-dimensional network where the NH₃⁺ group donates protons to the COO⁻ groups of neighboring molecules. semanticscholar.org These interactions dictate the packing of molecules in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis of these hydrogen-bond motifs, which can form chains, rings, or layers, is crucial for understanding the supramolecular assembly of the compound. mdpi.comsemanticscholar.org

Table 2: Representative Crystallographic Data for a Related Amino Acid Derivative

| Parameter | Value |

|---|---|

| Compound | (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone |

| Chemical Formula | C₁₂H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2437 (5) |

| b (Å) | 7.4244 (5) |

| c (Å) | 20.4794 (15) |

| V (ų) | 1101.38 (13) |

| Z | 4 |

Source: Data from a related structure to illustrate typical crystallographic parameters. nih.gov The exact values for this compound would require experimental determination.

Exploration of Biological Activities in Research Models Non Clinical Focus

Investigation in Biochemical Assays and Mechanistic Studies

The intricate interplay between chemical structure and biological function is a central theme in the study of novel compounds. For derivatives of 2-amino-2-phenylpropanoic acid, research has delved into their capacity to modulate key biological targets such as enzymes and receptors, and to influence neurotransmitter systems.

While direct studies on the enzyme and receptor activity of 2-amino-2-(2-chlorophenyl)propanoic acid are not extensively documented, research on analogous structures provides insights into potential biological interactions. For instance, derivatives of 2-amino-3-propionic acid have been shown to interact with key receptors in the central nervous system. One such example is the investigation of (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid, a potent and selective agonist for the AMPA receptor. nih.gov Conversely, its (R)-enantiomer acts as an antagonist at non-NMDA receptors, with a preference for blocking AMPA receptors. nih.gov This demonstrates that subtle changes in stereochemistry can profoundly impact receptor interaction, switching a compound from an agonist to an antagonist.

Further research into (R)-2-amino-3-triazolpropanoic acid derivatives has identified them as NMDA receptor glycine (B1666218) site agonists, with some compounds showing preference for specific GluN2 subunits. frontiersin.org These findings highlight the potential for amino acid derivatives to selectively target and modulate the activity of critical receptors involved in neurotransmission. The study of these related compounds suggests that this compound could potentially exhibit modulatory effects on similar biological targets, although specific assays are required for confirmation.

Amino acids and their derivatives are fundamental to neurotransmission, acting as neurotransmitters themselves or as modulators of synaptic activity. nih.gov Glutamate, for example, is a primary excitatory neurotransmitter, and compounds that interact with its receptors, such as the AMPA and NMDA receptors, can significantly modulate synaptic transmission. frontiersin.org

The neurotoxic effects of a related compound, L-2-chloropropionic acid, have been studied in primary cultures of rat cerebellar granule cells. nih.gov This study found that the compound induced a time- and concentration-dependent loss of cell viability, which could be partially mitigated by the NMDA receptor antagonist MK-801. nih.gov This suggests an involvement of the glutamatergic system in the compound's mechanism of action. While this study focused on a structurally simpler analog, it underscores the potential for chlorophenyl-containing propanoic acid derivatives to interact with neurotransmitter systems. The specific effects of this compound on synaptic transmission and neurotransmitter pathways remain an area for future investigation.

Antimicrobial Research Applications

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Derivatives of amino acids and propanoic acid have been explored for their potential to inhibit the growth of various pathogenic microorganisms.

Several studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For example, a Schiff base synthesized from L-phenylalanine, 2-((2,4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, demonstrated good inhibitory activity against Klebsiella pneumoniae, Staphylococcus aureus, and the fungus Candida albicans at a concentration of 50 μg/mL. tandfonline.com The minimum inhibitory concentration (MIC) for this compound was reported to be between 35 and 45 ppm. tandfonline.com

Furthermore, libraries of unnatural amino acid analogues have been synthesized and evaluated for their antimicrobial activity against various pathogens, indicating that this class of compounds is a promising area for the discovery of new antimicrobial agents. mdpi.com While specific data for this compound is not available, the activity of these related compounds suggests that it may also possess antimicrobial properties worth investigating.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Research into 2-arylpropanoic acids, a class of compounds that includes ibuprofen (B1674241), has revealed specific antitubercular properties. nih.gov A study utilizing a high-throughput spot culture growth inhibition (HT-SPOTi) assay demonstrated that ibuprofen and other 2-arylpropanoic acids inhibit the growth of M. tuberculosis. nih.gov Carprofen was identified as the most potent among the tested compounds in this class. nih.gov The study also noted that the free carboxylic acid moiety appears to be crucial for the anti-TB activity. nih.gov

While this research did not specifically include this compound, it provides a strong rationale for its evaluation as a potential antitubercular agent. The findings suggest that the 2-arylpropanoic acid scaffold is a viable starting point for the development of new drugs to combat tuberculosis.

Anticancer Research in In Vitro Cell Line Models

The development of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Various derivatives of amino acids and propanoic acid have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their anticancer activity against A549 non-small cell lung cancer cells. nih.gov Several of these compounds were found to reduce cell viability by over 50% and inhibit cell migration in vitro. nih.gov Notably, some of these derivatives exhibited favorable cytotoxicity profiles when tested against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells. nih.gov

In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were designed and evaluated for their anticancer activities against four cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung). rsc.org One particular compound exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to a normal human hepatocyte cell line. rsc.org

Furthermore, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has identified compounds with potent antiproliferative activity against H69 small-cell lung carcinoma cells, including an anthracycline-resistant cell line. mdpi.com These compounds also effectively induced cell death in 3D spheroids of A549 cells, highlighting their potential for therapeutic application. mdpi.com

While direct in vitro anticancer data for this compound is not currently available, the promising results from these studies on structurally related propanoic acid and amino acid derivatives provide a strong impetus for its investigation as a potential anticancer agent.

Antiproliferative Activity Assessment in Cancer Cell Lines

The potential of novel chemical entities to inhibit the proliferation of cancer cells is a cornerstone of oncological research. While the broader class of 2-arylpropionic acid derivatives has been investigated for antiproliferative activities, specific data on the cytotoxic effects of this compound against cancer cell lines are not available in the current body of scientific literature.

Research into structurally related compounds offers some context. For instance, various studies have demonstrated the antiproliferative potential of other N-(4-chlorophenyl)-γ-amino acid derivatives and thiazole-conjugated amino acid derivatives against a range of human cancer cell lines, including those for lung, breast, and colon cancer. ktu.edunih.gov These studies often report IC50 values, which quantify the concentration of a compound required to inhibit the growth of 50% of a cell population. For example, certain thiazole (B1198619)–amino acid hybrid derivatives have shown good cytotoxicity with IC50 values in the low micromolar range (2.07–8.51 μM) against lung, cervical, and breast cancer cell lines. nih.gov However, without direct experimental evidence, the specific antiproliferative capacity of this compound remains undetermined.

Enzyme Inhibition Studies (e.g., HDACIs, Methylene Tetrahydrofolate Reductase)

Enzyme inhibition is a critical mechanism for many therapeutic agents. Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a crucial role in gene expression and are often dysregulated in cancer. nih.govwikipedia.org Similarly, enzymes within the folate metabolic pathway, such as Methylene Tetrahydrofolate Reductase (MTHFR) and Dihydrofolate Reductase (DHFR), are important targets in cancer therapy. nih.govnih.govwikipedia.org

Currently, there are no published studies specifically investigating the inhibitory activity of this compound against HDACs or Methylene Tetrahydrofolate Reductase. The development of inhibitors for these enzymes often involves specific structural motifs, such as hydroxamic acids for pan-HDAC inhibitors or structural analogy to folate for DHFR inhibitors, which are not inherent to the structure of this compound. nih.govnih.gov While amino acid derivatives have been explored as scaffolds for HDAC inhibitors, research has focused on structures that incorporate a zinc-binding group, a linker, and a cap group to interact with the enzyme's active site. mdpi.com Analogously, known inhibitors of the folate pathway are typically structural mimics of the natural substrate. nih.gov

Agrochemical Research Applications

Potential as Plant Growth Regulators

Amino acids and their derivatives are known to play various roles in plant physiology, including acting as precursors to hormones and growth regulators. peptechbio.com They can influence processes such as seed germination, root development, and stress tolerance. nih.gov For example, certain amino acid-based biostimulants can enhance chlorophyll (B73375) synthesis and nutrient uptake. peptechbio.com

However, specific research detailing the application or effects of this compound as a plant growth regulator has not been reported. While chlorinated compounds like 2-chloroethylphosphonic acid (ethephon) are used to generate ethylene, a plant hormone, the mode of action is dependent on the specific chemical structure. ahdb.org.uk Studies on other chlorinated amino acetic acids have shown effects on mineral element uptake in rice seedlings, but this is a distinct compound and application. nih.gov Therefore, the potential for this compound to act as a plant growth regulator is currently speculative and lacks experimental support.

Exploration as Pesticide Candidates

The search for novel pesticides with improved efficacy and environmental profiles is an ongoing effort in agrochemical research. Naturally occurring and synthetic amino acid derivatives have been investigated for their potential herbicidal, fungicidal, and insecticidal properties. researchgate.netresearchgate.net These compounds can act by inhibiting essential enzymes in pests or weeds. researchgate.net

There is currently no scientific literature available that explores the potential of this compound as a pesticide. Research in this area has focused on a diverse range of chemical structures, from cyclopeptides to peptidyl nucleosides, that exhibit activity against various agricultural pests. researchgate.net Without targeted screening and toxicological studies, the viability of this compound as a pesticide candidate remains unknown.

Applications in Genetic Code Expansion (GCE) for Protein Engineering and Probing

Site-Specific Incorporation into Proteins for Structural and Functional Studies

Genetic code expansion (GCE) is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins. nih.govfrontiersin.org This is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon like UAG) and inserts the desired ncAA during protein translation. nih.gov This technique enables the introduction of novel chemical groups, such as fluorescent probes, cross-linkers, or heavy atoms, to study protein structure and function in living cells. labome.com

While the genetic incorporation of a wide variety of phenylalanine derivatives, including those with halogen substitutions, has been successfully demonstrated, there are no specific reports on the incorporation of this compound into proteins using GCE. acs.orgnih.gov Research has shown that ortho-substituted phenylalanine derivatives can be incorporated using evolved pyrrolysyl-tRNA synthetase (PylRS) systems. acs.org A 2024 study on L-type amino acid transporter 1 (LAT1) demonstrated that halogen substitutions at the ortho-position (position 2) of the phenylalanine ring can significantly enhance binding affinity and selectivity, with a preference for larger halogens. nih.gov This suggests that the 2-chloro substitution could confer interesting properties for probing protein environments or interactions if it were to be incorporated into a protein. However, the development and validation of an orthogonal synthetase/tRNA pair specific for this compound would be a necessary first step for its use in this application.

An exploration of the potential biological activities of the synthetic amino acid, this compound, in non-clinical research models reveals its prospective utility in advanced biochemical and biophysical studies. While specific research applying this particular compound in the following areas is not extensively documented, its structure as a non-canonical amino acid suggests its capability to serve as a valuable tool in protein analysis, mirroring the applications of other unnatural amino acids.

2 Enabling Advanced Spectroscopic Probes in Protein Environments

The incorporation of unnatural amino acids into proteins is a powerful strategy for introducing unique spectroscopic probes to study protein structure, dynamics, and function. Techniques such as X-ray scattering, Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Fourier-transform infrared (FT-IR) spectroscopy can benefit from the site-specific insertion of amino acids with distinct properties.

X-ray Scattering: While not a direct probe, the chlorine atom in this compound could serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of protein structures.

Nuclear Magnetic Resonance (NMR): The introduction of molecules like this compound can provide unique NMR signals. nih.gov Although this specific compound hasn't been documented for this use, other unnatural amino acids with unique isotopic labels or functional groups are used to probe ligand binding and protein dynamics. nih.gov The distinct chemical environment of the chlorophenyl group would likely produce well-resolved peaks in an NMR spectrum, allowing for the monitoring of a specific site within a protein without the spectral overlap that can complicate studies of large proteins. nih.gov

Electron Paramagnetic Resonance (EPR): EPR spectroscopy relies on the presence of unpaired electrons. ethz.ch While this compound is not intrinsically paramagnetic, it could be chemically modified to attach a spin label. Site-directed spin labeling is a common technique where an amino acid is used as an attachment point for a paramagnetic probe, providing information on the local environment and distance measurements within the protein. ethz.ch

Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds and is widely used to study protein secondary structure. d-nb.infouwec.edu The incorporation of an unnatural amino acid can introduce unique vibrational modes. The carbon-chlorine bond and the phenyl ring of this compound would have characteristic vibrations that could be used to probe the local environment and conformational changes within the protein.

Table 1: Potential Spectroscopic Applications of this compound

| Spectroscopic Technique | Potential Application | Information Gained |

|---|---|---|

| X-ray Scattering | Heavy atom for phasing | Facilitates protein structure determination |

| NMR Spectroscopy | Site-specific probe | Local environment, ligand binding, protein dynamics |

| EPR Spectroscopy | Site for spin-label attachment | Local environment, distance measurements |

| FT-IR Spectroscopy | Unique vibrational probe | Local environment, conformational changes |

3 Facilitating Photo-Cross-linking and Chemical Cross-linking for Protein Interaction Studies

Cross-linking techniques are invaluable for identifying and mapping protein-protein interactions. springernature.comaustinpublishinggroup.com These methods involve the formation of covalent bonds between interacting proteins, allowing for their subsequent identification. springernature.com Unnatural amino acids can be designed as cross-linking agents.

Photo-Cross-linking: Photo-activatable cross-linking involves the incorporation of an unnatural amino acid with a photoreactive group. nih.gov Upon exposure to UV light, this group becomes reactive and forms a covalent bond with nearby molecules. nih.gov While this compound is not inherently photo-reactive, it could be synthesized with a photo-activatable moiety, such as a diazirine or an azide (B81097) group, attached to the phenyl ring. The site-specific incorporation of such a modified amino acid would allow for the precise mapping of interaction surfaces.

Chemical Cross-linking: In chemical cross-linking, bifunctional reagents are used to link amino acid side chains. nih.gov The amino group of this compound could potentially react with amine-reactive cross-linkers. However, the true utility would come from modifying the phenyl ring to include a unique functional group that can participate in specific cross-linking chemistries, allowing for targeted cross-linking to specific partners. This approach, combining different cross-linkers, can maximize the structural information obtained. springernature.com

Table 2: Potential Cross-linking Applications of Modified this compound

| Cross-linking Type | Modification to Compound | Application |

|---|---|---|

| Photo-Cross-linking | Addition of a photo-activatable group (e.g., diazirine) | Mapping protein interaction surfaces with high precision |

| Chemical Cross-linking | Addition of a unique reactive group to the phenyl ring | Targeted covalent capture of interacting proteins |

Materials Science Research with 2 Amino 2 2 Chlorophenyl Propanoic Acid Derivatives

Development of Novel Polymers with Tailored Properties

Information on the synthesis and characterization of polymers derived from 2-amino-2-(2-chlorophenyl)propanoic acid is not available in the public domain. Research detailing polymerization methods, such as ring-opening polymerization of N-carboxyanhydrides (NCAs) or condensation polymerization, specifically involving this monomer, has not been identified. Consequently, there are no reported data on the properties of such polymers, including their molecular weight, thermal stability, or mechanical characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(2-chlorophenyl)propanoic acid, and how can enantiopurity be ensured?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., amide bond formation) or chiral resolution techniques. To ensure enantiopurity, employ chiral catalysts (e.g., asymmetric hydrogenation) or use resolving agents like tartaric acid derivatives. Monitor enantiomeric excess via chiral HPLC or polarimetry. For intermediates, consider crystallographic validation of stereochemistry, as seen in structurally related compounds .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chiral center integrity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral analogs .

- HPLC with UV/Vis detection to assess purity, especially for detecting halogenated byproducts .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) targeting enzymes like cyclooxygenase or proteases, given the structural similarity to bioactive phenylalanine derivatives. Use IC₅₀ determination to quantify potency. Include positive controls (e.g., known inhibitors) and assess solubility in assay buffers using DMSO or PEG-based vehicles .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to minimize oxidation and hydrolysis. For long-term stability, lyophilize and store as a powder. Regularly monitor purity via HPLC, especially if the compound exhibits hygroscopic tendencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities among structurally similar analogs?

Methodological Answer: Perform structure-activity relationship (SAR) studies to isolate the impact of substituent positions. For example:

Q. What mechanistic studies are recommended to elucidate the role of the 2-chlorophenyl group in pharmacological activity?

Methodological Answer:

- Conduct competitive binding assays with truncated analogs (e.g., lacking the chlorophenyl group) to quantify binding affinity changes.

- Use isothermal titration calorimetry (ITC) to measure thermodynamic contributions of the halogen substituent to receptor interactions.

- Synthesize deuterated or fluorinated analogs for kinetic isotope effect (KIE) studies to probe reaction mechanisms .

Q. How can enantiomeric differences impact the compound’s biological activity, and how are these differences validated?

Methodological Answer:

- Separate enantiomers via chiral column chromatography and test each isomer in cell-based assays (e.g., cytotoxicity or receptor activation).

- Validate stereochemical stability using circular dichroism (CD) or vibrational circular dichroism (VCD) .

- Reference enantiomeric data from analogs like (R)-2-amino-2-(3,4-dichlorophenyl)acetic acid, where stereochemistry significantly altered activity .

Q. What computational approaches are effective for predicting metabolic pathways or toxicity?

Methodological Answer:

- Use QSAR models to predict metabolic sites (e.g., cytochrome P450 interactions).

- Perform density functional theory (DFT) calculations to assess reactivity of the chlorophenyl group toward oxidation.

- Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Data Contradiction and Optimization Strategies

Q. How should researchers address discrepancies in synthetic yields across published protocols?

Methodological Answer:

- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) .

- Characterize intermediates via FT-IR and TGA to identify side reactions (e.g., decarboxylation).

- Cross-reference protocols from analogs like 2-fluoro-2-(2-fluorophenyl)propanoic acid, where solvent choice (DMF vs. THF) significantly impacted yields .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Modify physicochemical properties via prodrug synthesis (e.g., esterification of the carboxylic acid group).

- Use nanoparticle encapsulation to enhance solubility and reduce hepatic first-pass metabolism.

- Compare pharmacokinetic profiles with structurally related compounds, such as 2-amino-2-(4-methylphenyl)propanoic acid, to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。